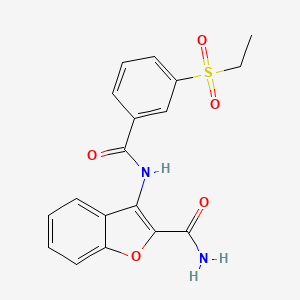

3-(3-(Ethylsulfonyl)benzamido)benzofuran-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(3-(Ethylsulfonyl)benzamido)benzofuran-2-carboxamide is a versatile chemical compound that has garnered significant interest in scientific research. The benzofuran core, present in this compound, is a popular scaffold in drug design due to its presence in many biologically active natural products .

Mechanism of Action

Target of Action

Benzofuran compounds, which this compound is a derivative of, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may interact with a variety of cellular targets.

Mode of Action

Benzofuran derivatives are known to interact with their targets in a variety of ways, leading to changes in cellular function

Biochemical Pathways

Given the broad range of biological activities exhibited by benzofuran compounds, it is likely that this compound affects multiple pathways, leading to downstream effects on cellular function .

Result of Action

Benzofuran compounds are known to have a wide range of biological activities, suggesting that this compound could have diverse effects at the molecular and cellular level .

Preparation Methods

The synthesis of 3-(3-(Ethylsulfonyl)benzamido)benzofuran-2-carboxamide involves a combination of 8-aminoquinoline directed C–H arylation and transamidation chemistry . The synthetic route is highly modular and efficient, allowing for the installation of a wide range of aryl and heteroaryl substituents at the C3 position of the benzofuran scaffold using palladium catalysis . The process involves three main steps:

Chemical Reactions Analysis

3-(3-(Ethylsulfonyl)benzamido)benzofuran-2-carboxamide undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.

Reduction: Reducing agents are used to remove oxygen or add hydrogen to the compound.

Scientific Research Applications

This compound has shown great potential in several scientific research applications:

Chemistry: It is used in organic synthesis to create structurally diverse benzofuran derivatives.

Biology: Benzofuran derivatives, including this compound, exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral properties.

Medicine: The compound is being explored for its potential as a drug lead compound due to its biological activities.

Industry: It is utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

3-(3-(Ethylsulfonyl)benzamido)benzofuran-2-carboxamide can be compared with other benzofuran derivatives, such as:

Methoxsalen: Used against psoriasis and eczema.

Amiodarone and Dronedarone: Antiarrhythmic medications.

Vilazodone: An antidepressant.

These compounds share the benzofuran core but differ in their functional groups and specific applications, highlighting the versatility and uniqueness of this compound.

Biological Activity

3-(3-(Ethylsulfonyl)benzamido)benzofuran-2-carboxamide (CAS No. 886918-38-3) is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Overview of the Compound

The compound features a benzofuran scaffold, which is well-known for its presence in numerous biologically active molecules. Its unique structure allows for interactions with various biological targets, making it a candidate for therapeutic applications, particularly in oncology and infectious diseases.

Anticancer Properties

Research indicates that benzofuran derivatives exhibit significant anticancer activity. For instance, studies have demonstrated that modifications at specific positions on the benzofuran ring can enhance cytotoxic effects against cancer cell lines.

Key Findings:

- A derivative with a similar structure exhibited an IC50 of 1.136 μM against K562 leukemia cells, comparable to doxorubicin, a standard chemotherapeutic agent .

- Structure-activity relationships indicate that substitutions at the C-2 position of the benzofuran ring significantly influence anticancer efficacy .

Antimicrobial Activity

Benzofuran compounds have also shown promising antimicrobial properties. In vitro studies on related derivatives have revealed effective inhibition against various bacterial strains and Mycobacterium tuberculosis.

Notable Results:

- Certain benzofuran derivatives displayed minimum inhibitory concentrations (MIC) as low as 2 μg/mL against M. tuberculosis .

- Compounds with hydroxyl groups at specific positions on the benzofuran ring exhibited enhanced antibacterial activity against strains like E. coli and S. aureus .

The mechanisms by which this compound exerts its biological effects are multifaceted:

- Target Interaction : The compound likely interacts with various cellular targets, leading to modulation of signaling pathways associated with cell proliferation and apoptosis.

- Biochemical Pathways : It may influence pathways such as the PI3K/Akt and MAPK pathways, which are critical in cancer progression and cellular stress responses .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound.

The presence of specific functional groups has been shown to significantly affect the potency and selectivity of these compounds towards cancer cells while minimizing toxicity to normal cells.

Case Study 1: Anticancer Activity Evaluation

A study evaluated a series of benzofuran derivatives for their anticancer properties using various cancer cell lines. The results indicated that compounds with specific substitutions exhibited remarkable cytotoxicity, with IC50 values lower than 5 μM in several cases.

Case Study 2: Antimicrobial Efficacy

In another investigation, a benzofuran derivative was tested against M. tuberculosis strains and demonstrated significant antimicrobial activity, suggesting its potential as a lead compound for developing new antitubercular agents.

Properties

IUPAC Name |

3-[(3-ethylsulfonylbenzoyl)amino]-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O5S/c1-2-26(23,24)12-7-5-6-11(10-12)18(22)20-15-13-8-3-4-9-14(13)25-16(15)17(19)21/h3-10H,2H2,1H3,(H2,19,21)(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEYOTHRUTBWQQG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.